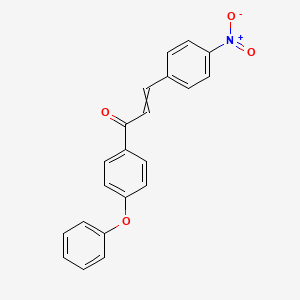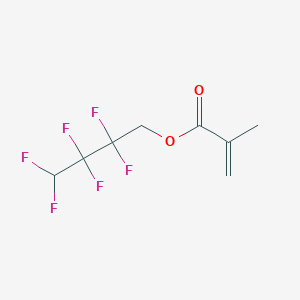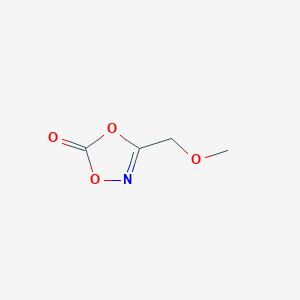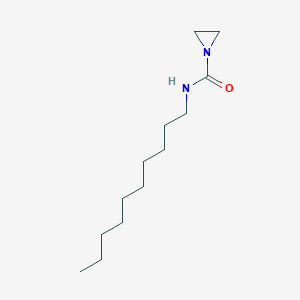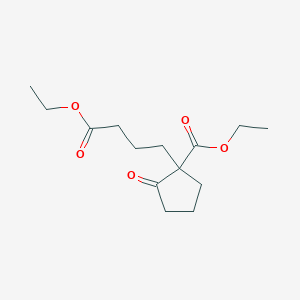
Cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester is an organic compound with the molecular formula C14H22O5. This compound is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of an ethoxycarbonyl group and an oxo group attached to the cyclopentane ring. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester can be achieved through several methods. One common method is the Fischer esterification, where cyclopentanebutanoic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to reflux, allowing the esterification to proceed, and then purifying the product through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents can be explored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water and a strong acid catalyst such as hydrochloric acid.
Basic Hydrolysis (Saponification): Involves the use of a strong base like sodium hydroxide (NaOH) to hydrolyze the ester, forming a carboxylate salt and an alcohol.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the ester undergoes nucleophilic attack by the reducing agent, leading to the formation of an intermediate that is subsequently converted to the final alcohol product . The exact mechanism can vary depending on the specific reaction and conditions used.
Comparison with Similar Compounds
Cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid: Lacks the ethoxycarbonyl and oxo groups, resulting in different reactivity and applications.
Cyclopentanecarboxylic acid, ethyl ester: Similar structure but without the oxo group, leading to different chemical properties and reactivity.
Cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-γ-oxo-, ethyl ester: A closely related compound with a different position of the oxo group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
52478-10-1 |
|---|---|
Molecular Formula |
C14H22O5 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
ethyl 1-(4-ethoxy-4-oxobutyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H22O5/c1-3-18-12(16)8-6-10-14(13(17)19-4-2)9-5-7-11(14)15/h3-10H2,1-2H3 |
InChI Key |
MOJUPEVHQPOVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1(CCCC1=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


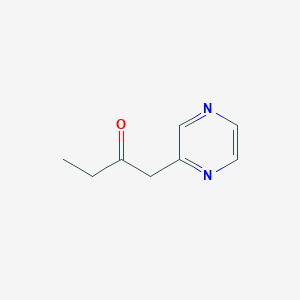

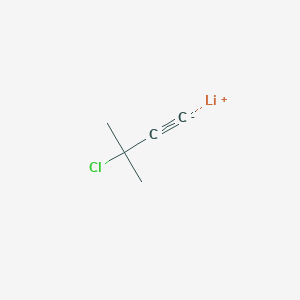
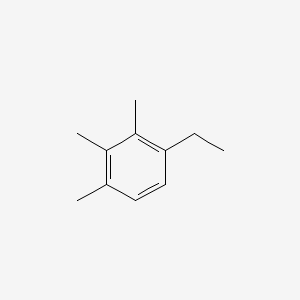
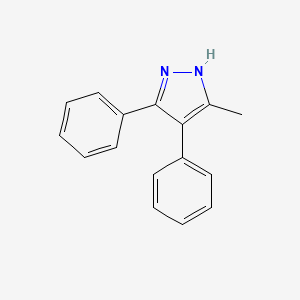
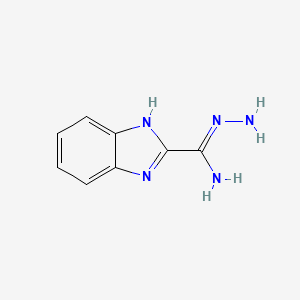
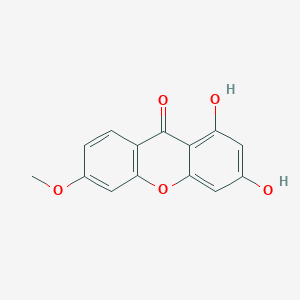
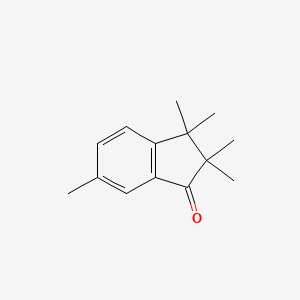
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)

